Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety with a hydroxyl and methyl substitution. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety. The tert-butyl group is then added to the piperazine ring through a Boc (tert-butoxycarbonyl) protection strategy. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrimidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butyl group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A simpler derivative with similar structural features.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with a different substitution pattern on the pyrimidine ring[][8].
Uniqueness
Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-10-15-9-11(19)12(16-10)17-5-7-18(8-6-17)13(20)21-14(2,3)4/h9,19H,5-8H2,1-4H3 |
InChI Key |
BDXIFAVWVOWZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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